3-Chloro-2,5-dihydroxy-L-tyrosine
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Overview
Description
3-Chloro-2,5-dihydroxy-L-tyrosine: is a derivative of the amino acid tyrosine This compound is characterized by the presence of a chlorine atom at the third position and hydroxyl groups at the second and fifth positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,5-dihydroxy-L-tyrosine typically involves the chlorination of L-tyrosine. One common method includes the use of hypochlorous acid or other chlorinating agents under controlled conditions to introduce the chlorine atom at the desired position on the aromatic ring. The reaction is usually carried out in an aqueous medium at a specific pH to ensure selective chlorination.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,5-dihydroxy-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or modify the hydroxyl groups.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Dechlorinated or modified hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-2,5-dihydroxy-L-tyrosine is used as a precursor in the synthesis of more complex organic molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms and pathways.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving tyrosine hydroxylase and other enzymes that act on tyrosine derivatives.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly those targeting neurological pathways. It is also used in the study of oxidative stress and its effects on proteins and other biomolecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 3-Chloro-2,5-dihydroxy-L-tyrosine involves its interaction with specific enzymes and molecular targets. For example, it can act as a substrate for tyrosine hydroxylase, leading to the formation of catecholamines. The chlorine atom and hydroxyl groups on the benzene ring influence its binding affinity and reactivity with enzymes and other proteins. The compound can also participate in redox reactions, contributing to its role in oxidative stress studies.
Comparison with Similar Compounds
3-Nitro-L-tyrosine: Contains a nitro group instead of a chlorine atom.
3-Amino-L-tyrosine: Contains an amino group instead of a chlorine atom.
3-Iodo-L-tyrosine: Contains an iodine atom instead of a chlorine atom.
3-Methoxy-L-tyrosine: Contains a methoxy group instead of a chlorine atom.
Uniqueness: 3-Chloro-2,5-dihydroxy-L-tyrosine is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct chemical and biological properties. Its reactivity and interactions with enzymes differ from those of its analogs, making it valuable for specific research applications.
Properties
CAS No. |
61201-51-2 |
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Molecular Formula |
C9H10ClNO5 |
Molecular Weight |
247.63 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-chloro-2,4,5-trihydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C9H10ClNO5/c10-6-7(13)3(1-4(11)9(15)16)2-5(12)8(6)14/h2,4,12-14H,1,11H2,(H,15,16)/t4-/m0/s1 |
InChI Key |
DHOGWBRCFRAOEW-BYPYZUCNSA-N |
Isomeric SMILES |
C1=C(C(=C(C(=C1O)O)Cl)O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C(C(=C(C(=C1O)O)Cl)O)CC(C(=O)O)N |
Origin of Product |
United States |
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